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molecular formula C8H8N2O B8281616 4-Amino-5-hydroxy-2-methylbenzonitrile

4-Amino-5-hydroxy-2-methylbenzonitrile

Cat. No. B8281616
M. Wt: 148.16 g/mol
InChI Key: FBTCXZVTFXLMJB-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

5-hydroxy-2-methyl-4-nitrobenzonitrile (D91, 185 mg, 1.04 mmol) was dissolved in EtOH:EtOAc (24 mL, 1:1) and was reduced using an H-Cube (full H2 mode, 25° C., 1 mL/min). The reaction was concentrated by rotary evaporation to give 4-amino-5-hydroxy-2-methylbenzonitrile (D92, 152 mg, 95%) as a pale yellow solid.
Name
5-hydroxy-2-methyl-4-nitrobenzonitrile
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].CCOC(C)=O>CCO>[NH2:11][C:3]1[C:2]([OH:1])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:10])[CH:4]=1

Inputs

Step One
Name
5-hydroxy-2-methyl-4-nitrobenzonitrile
Quantity
185 mg
Type
reactant
Smiles
OC=1C(=CC(=C(C#N)C1)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an H-Cube (full H2 mode, 25° C., 1 mL/min)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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